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Abstract
UBX-382 is a potent and orally bioavailable Proteolysis-Targeting Chimera (PROTAC)

designed to induce the degradation of Bruton's tyrosine kinase (BTK).[1][2] As a

heterobifunctional molecule, it represents a promising therapeutic strategy for B-cell

malignancies by targeting both wild-type and mutant forms of BTK, which are crucial for B-cell

receptor (BCR) signaling and tumor cell survival.[1][3][4] Preclinical studies have demonstrated

its superior efficacy in degrading BTK and inhibiting tumor growth compared to traditional BTK

inhibitors, particularly in models with acquired resistance.[1][5] This document provides a

comprehensive overview of the chemical structure, mechanism of action, and preclinical data of

UBX-382.

Chemical Structure and Properties
UBX-382 is a small molecule with the chemical formula C42H44N10O4 and a molecular weight

of 752.86 g/mol .[6][7] Its structure is designed to simultaneously bind to BTK and the E3

ubiquitin ligase Cereblon (CRBN), thereby facilitating the ubiquitination and subsequent

proteasomal degradation of BTK.[1][8][9]
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Property Value Source

CAS Number 2884554-45-2 [10]

Molecular Formula C42H44N10O4 [11]

Molecular Weight 752.86 [2]

Solubility
DMSO: ≥ 100 mg/mL (132.83

mM)
[2]

Mechanism of Action
UBX-382 functions as a BTK degrader by hijacking the ubiquitin-proteasome system (UPS).[8]

[12] It is a heterobifunctional chemical compound that brings a target protein and an E3 ligase

into close proximity.[9][12] This induced proximity leads to the ubiquitination of the target

protein, marking it for degradation by the proteasome.[9] This catalytic mechanism allows a

single molecule of UBX-382 to mediate the degradation of multiple BTK protein molecules.[9]

The key steps in the mechanism of action of UBX-382 are:

Binding to BTK and CRBN: UBX-382 simultaneously binds to the BTK protein and the

Cereblon (CRBN) E3 ubiquitin ligase.[1][8]

Formation of a Ternary Complex: This dual binding results in the formation of a [BTK:UBX-
382:CRBN] ternary complex.[1][9]

Ubiquitination of BTK: Within the ternary complex, CRBN facilitates the transfer of ubiquitin

molecules to the BTK protein.[9]

Proteasomal Degradation: The polyubiquitinated BTK is then recognized and degraded by

the proteasome.[8][9]

By degrading BTK, UBX-382 effectively inhibits the BCR signaling pathway, which is critical for

the growth and survival of malignant B-cells.[1][4]
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Caption: Mechanism of UBX-382-mediated BTK degradation.

Preclinical Efficacy
In Vitro Studies
UBX-382 has demonstrated potent degradation of both wild-type (WT) and mutant BTK in

various B-cell lymphoma cell lines.[1][5] It has shown superior activity compared to BTK

inhibitors like ibrutinib and ARQ-531.[1]

Table 1: In Vitro Degradation and Proliferation Inhibition
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Cell Line Assay Type Metric Value Source

TMD-8 BTK Degradation DC50
~4 nM[9], 4.56

nM[10]
[9][10]

TMD-8
Proliferation

Inhibition
IC50 14 nM [10]

WSU-DLCL2
Proliferation

Inhibition
IC50 18 nM [10]

U2932
Proliferation

Inhibition
IC50 21 nM [10]

OCI-Ly3
Proliferation

Inhibition
IC50 199 nM [10]

UBX-382 is also effective against a range of BTK mutations that confer resistance to

conventional inhibitors.[1][3] It has been shown to degrade 7 out of 8 known BTK mutants,

including E41K, C481S/R/T/Y/F, and L528W.[1][3]

Table 2: Target Binding Affinity

Target Compound IC50 Source

BTK UBX-382 6.31 [1]

BTK ARQ-531 0.52 [1]

BTK Ibrutinib 0.88 [1]

CRBN UBX-382 5.51 [1]

CRBN Thalidomide 7.61 [1]

CRBN Pomalidomide 1.99 [1]

In Vivo Studies
Oral administration of UBX-382 has shown significant anti-tumor activity in murine xenograft

models of B-cell lymphoma.[1][5]
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Table 3: In Vivo Efficacy in Xenograft Models

Model Dosing Outcome Source

TMD-8 (WT BTK)
10 or 30 mg/kg, daily

for 3 weeks

Complete tumor

regression within an

average of 15 days

[1]

TMD-8 (WT BTK)
3 and 10 mg/kg, daily

for <2 weeks

Complete tumor

regression
[1][5]

TMD-8 (C481S

mutant BTK)

3, 10, 30 mg/kg, daily

for 21 days

Dose-dependent

tumor regression
[10]

Importantly, no significant changes in body weight or other signs of clinical toxicity were

observed during these experiments.[1][10]

Experimental Protocols
Cell Proliferation Assay (Cell Titer-Glo)
The anti-proliferative effects of UBX-382 were assessed using the Cell Titer-Glo Luminescent

Cell Viability Assay.[1] Hematological cancer cell lines were treated with varying concentrations

of UBX-382, BTK inhibitors (ibrutinib, ARQ-531), and CRBN binders (thalidomide,

lenalidomide) for 3-5 days.[1][10] Cell viability was measured to determine the half-maximal

inhibitory concentration (IC50).[10]
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Cell Proliferation Assay Workflow
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Caption: Workflow for the Cell Titer-Glo proliferation assay.

BTK Degradation Assay (Quantitative Western Blotting)
To quantify the degradation of BTK, TMD-8 cells were treated with escalating concentrations of

UBX-382 for 24 hours.[1] The levels of BTK protein were then measured by quantitative
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western blotting to determine the half-maximal degradation concentration (DC50).[1] Time-

dependent degradation was also assessed by treating cells for various durations.[1]

In Vivo Xenograft Model
Male CB17/severe combined immunodeficient mice were subcutaneously inoculated with TMD-

8 cells (either wild-type or expressing the C481S BTK mutant).[10] Once tumors were

established, mice were treated with UBX-382 (3, 10, or 30 mg/kg) or control compounds via

oral gavage once daily for 21 days.[10] Tumor volume and body weight were monitored

throughout the study.[1][10]

Future Outlook
The compelling preclinical data for UBX-382, demonstrating its potent and selective

degradation of BTK, ability to overcome resistance, and significant in vivo anti-tumor efficacy,

position it as a promising candidate for clinical development.[1][5] A Phase 1 clinical trial is

being planned to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of

UBX-382 in patients with relapsed and refractory B-cell malignancies.[5][12] The initial

proposed dosing schedule is 5 mg once daily.[5][12] The successful clinical translation of UBX-
382 could offer a new and effective therapeutic option for patients with B-cell cancers, including

those who have developed resistance to current therapies.[1][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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